(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane

Asymmetric Catalysis Epoxidation Chiral Sulfide

(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, commonly known as isothiocineole, is a chiral bicyclic sulfide. It is the enantiopure form of the terpene-derived 2,8-epithio-p-menthane skeleton, where a sulfur atom replaces the bridging oxygen found in 1,8-cineole.

Molecular Formula C10H18S
Molecular Weight 170.32 g/mol
CAS No. 5718-75-2
Cat. No. B1519368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane
CAS5718-75-2
Molecular FormulaC10H18S
Molecular Weight170.32 g/mol
Structural Identifiers
SMILESCC1CCC2CC1SC2(C)C
InChIInChI=1S/C10H18S/c1-7-4-5-8-6-9(7)11-10(8,2)3/h7-9H,4-6H2,1-3H3
InChIKeyFAXNZPOZWCWYBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isothiocineole (CAS 5718-75-2): A Single-Enantiomer Bicyclic Sulfide for Asymmetric Synthesis and Fragrance Research


(1R,4R,5R)-4,7,7-Trimethyl-6-thiabicyclo[3.2.1]octane, commonly known as isothiocineole, is a chiral bicyclic sulfide [1]. It is the enantiopure form of the terpene-derived 2,8-epithio-p-menthane skeleton, where a sulfur atom replaces the bridging oxygen found in 1,8-cineole [2]. This compound is available as a colorless liquid with a specified chiral purity of ≥98% and an optical rotation of [α]20D = -70°, and serves dual roles as a chiral auxiliary in asymmetric catalysis and as a high-value odorant .

Why Racemic 2,8-Epithio-p-menthane or Alternative Chiral Sulfides Cannot Substitute for Isothiocineole (CAS 5718-75-2)


Substituting (1R,4R,5R)-4,7,7-trimethyl-6-thiabicyclo[3.2.1]octane with its racemic mixture (CAS 68398-18-5) or other chiral sulfides introduces critical failure points. The racemate is ineffective where chirality transfer is required, as only a single enantiomer is known to induce high enantioselectivity in asymmetric epoxidation [1]. Alternative chiral sulfides that can achieve >90% ee, such as those derived from camphor, are synthetically less accessible, requiring 4 steps from an expensive chiral pool limited to one enantiomeric form, compared to the single-step synthesis of isothiocineole from commodity terpenes like limonene [2]. This stark difference in step-count and feedstock cost directly impacts scalable procurement, making isothiocineole a uniquely practical and readily available reagent .

Quantitative Differentiation Guide for Isothiocineole (CAS 5718-75-2) Against Closest Analogs


Enantiomeric Excess vs. Racemic 2,8-Epithio-p-menthane in Asymmetric Epoxidation of Benzaldehyde

In the sulfur ylide-mediated asymmetric epoxidation of benzaldehyde, the benzyl sulfonium salt derived from (1R,4R,5R)-isothiocineole produced the corresponding trans-epoxide with an enantiomeric ratio (er) of 99:1 [1]. In contrast, the racemic mixture (2,8-epithio-p-menthane, CAS 68398-18-5) would, by definition, yield a racemic product (50:50 er) under identical conditions, as no chiral induction is possible [2]. This near-perfect enantioselectivity is a critical differentiator for any laboratory requiring the synthesis of enantiopure epoxide building blocks.

Asymmetric Catalysis Epoxidation Chiral Sulfide

Diastereoselectivity Advantage: Isothiocineole vs. Other Chiral Sulfides in Epoxidation of Aliphatic Aldehydes

A comprehensive review of 11 chiral sulfides that achieve >90% ee in epoxidation of aldehydes other than 1,2-diaryl epoxides revealed that only three sulfides (1, 2, and 10) could simultaneously deliver a diastereomeric ratio (dr) >90:10 with >90% ee for aliphatic aldehydes. Isothiocineole (sulfide 2) is specifically highlighted among this elite group [1]. In contrast, other commonly employed sulfides like those derived from camphor (sulfide 1) require 4 synthetic steps, while sulfide 10 also has a more complex synthesis. This establishes isothiocineole as the only member of this high-performance group that is both readily accessible in a single step and available in both enantiomeric forms [2].

Diastereoselectivity Aliphatic Aldehydes Sulfur Ylide

Synthetic Accessibility and Cost-Scalability vs. Multi-Step Chiral Sulfide Competitors

The synthesis of isothiocineole proceeds in a single step from limonene and elemental sulfur with a 61% yield, as reported in the primary literature [1]. This contrasts sharply with high-performance chiral sulfide 1 (derived from camphor), which requires four synthetic steps from camphorsulfonyl chloride, a chiral-pool material only readily available in one enantiomeric form [2]. The one-step, high-yielding synthesis from commodity terpenes directly translates to lower production costs and reliable procurement at scale, a differentiating factor verified by vendor catalog availability and consistent pricing .

Synthetic Efficiency Process Chemistry Chiral Pool

Procurement-Driven Application Scenarios for Isothiocineole (CAS 5718-75-2) Based on Differentiated Evidence


Asymmetric Synthesis of Epoxide and Aziridine Pharmaceutical Intermediates

Enantiopure epoxides and aziridines are central to the synthesis of numerous active pharmaceutical ingredients (APIs). The near-perfect enantioselectivity (99:1 er) and high diastereoselectivity (>95:5 dr) demonstrated by isothiocineole-derived ylides in the epoxidation of benzaldehyde and other aldehydes make it a premier reagent for constructing these chiral building blocks [1]. This performance, combined with its one-step synthesis from limonene, makes it a more practical and scalable choice over multi-step chiral sulfide alternatives for medicinal chemistry and process research groups [2].

Total Synthesis of Complex Alkaloids Using a Reliable Chiral Auxiliary

The total synthesis of Cinchona alkaloids like quinine and quinidine has been achieved using isothiocineole as a key chiral controller. In a published synthesis, the sulfide delivered a key epoxide intermediate with an 81% yield and 89:11 diastereoselectivity, ultimately leading to quinine in 73% yield over a one-pot, four-step sequence [3]. This application proves the reagent's robustness in complex molecule synthesis, where other chiral sulfides may fail to deliver the required combination of yield and selectivity.

Development of High-Value Fragrances with a Defined Olfactory Profile

The enantiomers of 2,8-epithio-p-menthane often possess different olfactory properties. Procuring the specific (1R,4R,5R)-enantiomer ensures a consistent, defined odor profile, which is critical for fragrance formulation and quality control [4]. Unlike the racemate (CAS 68398-18-5), which offers a broad 'sulfurous grapefruit' note, the single isomer can be directly linked to specific sensory attributes described in organoleptic studies, enabling precise and reproducible fragrance creation [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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